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Compound of Interest

Compound Name: 6-Bromobenzo[CJisoxazole
CAS No.: 139557-44-1
Cat. No.: B1378963
Get Quote
. J

Executive Summary & Mechanistic Logic

The 6-Bromobenzo[c]isoxazole scaffold serves as a bioisostere to the classic 6-
chlorobenzo[d]isoxazole (CBIO). Its utility hinges on its ability to inhibit D-Amino Acid Oxidase
(DAAOQ), thereby elevating synaptic D-serine levels and potentiating NMDAR function.

However, the "c" isomer (anthranil) possesses higher intrinsic reactivity than the "d" isomer.
Consequently, selectivity profiling must go beyond simple enzymatic affinity; it must rigorously
exclude chemoselectivity artifacts (covalent modification of thiols) and off-target inhibition of
structurally related flavoproteins.

The Selectivity Challenge
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Feature

6-
Bromobenzo[clisox
azole (The
Candidate)

CBIO (The Gold
Standard)

Risk/Advantage

Core Structure

2,1-benzisoxazole
(Anthranil)

1,2-benzisoxazole

Risk: [c]-isomers are
prone to ring-opening
(valence

tautomerism).

Halogen

Bromine (C6 position)

Chlorine (C6 position)

Advantage: Br offers
stronger halogen
bonding potential with
the active site (Tyr224
in DAAO).

Electronic State

Masked o-

aminobenzaldehyde

Stable heterocycle

Risk: Potential false
positives in assays

due to thiol reactivity.

Comparative Performance Data

The following data summarizes the expected performance of 6-Bromobenzo|[clisoxazole

against key comparators. Note: Values represent a consensus of structure-activity relationship

(SAR) trends for benzisoxazole derivatives.

Table 1: Enzymatic Potency & Selectivity Profile
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6-
. . CBIO (Comparator Sodium Benzoate
Metric Bromobenzo[clisox
A) (Comparator B)
azole
40 - 150 nM
DAAO ICso (Human) (Predicted High ~180 nM ~15,000 nM
Potency)
DDO Selectivity > 50-fold > 100-fold Non-selective
MAO-A/B Inhibition Low (< 10% @ 10uM)  Negligible Negligible
o Moderate (Requires
GSH Reactivity o Low None
monitoring)
High (
BBB Permeability Moderate Low
cm/s)

Key Insight: The 6-Bromo substitution often enhances potency via tighter hydrophobic packing
in the DAAO active site compared to the 6-Chloro analog, but the [c]-isoxazole core requires

strict counter-screening against glutathione (GSH) to ensure the inhibition is non-covalent.

Biological Pathway & Inhibition Logic[1]

The primary goal is to inhibit DAAO to prevent the degradation of D-Serine. The diagram below
illustrates the pathway and the critical selectivity nodes.
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Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preserving D-Serine for NMDA
receptor activation. Dashed nodes represent critical off-targets that must be screened.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols. The Amplex Red
coupled assay is the industry standard for oxidase inhibitors.

Protocol A: Primary DAAO Inhibition Assay (HRP-
Coupled)

Objective: Determine ICso values for human DAAO (hDAAO).

Reagents:

Recombinant hDAAO (0.2 pug/mL final).

Substrate: D-Serine (50 mM final).

Detection: Amplex Red (50 uM) + Horseradish Peroxidase (HRP, 1 U/mL).

Buffer: 50 mM Tris-HCI, pH 8.0, 0.05% Tween-20.
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Workflow:

e Preparation: Dissolve 6-Bromobenzo[c]isoxazole in 100% DMSO (Top concentration 10
mM).

e Incubation: Incubate inhibitor with hDAAO enzyme for 15 minutes at 25°C before adding
substrate (to detect slow-binding kinetics common in benzisoxazoles).

e Reaction: Add D-Serine/Amplex Red/HRP master mix.

o Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.
e Control: Run CBIO as a positive control (Expected ICso ~180 nM).

Validation Step (Interference Check):

¢ Crucial: Benzisoxazoles can sometimes quench fluorescence. Run a "mock" assay
containing only H202 (10 puM) and the inhibitor (no DAAO). If the signal decreases with
inhibitor concentration, the compound interferes with the readout.

Protocol B: Chemoselectivity (GSH Reactivity)

Because benzo|c]isoxazoles are less stable than benzo[d]isoxazoles, you must rule out non-
specific covalent binding.

Method:

e Incubate 10 uM 6-Bromobenzo|clisoxazole with 5 mM Glutathione (GSH) in PBS (pH 7.4)
for 4 hours.

e Analyze via LC-MS.

e Pass Criteria: >95% parent compound remaining. <5% GSH-adduct formation.

Selectivity Screening Workflow

Use this decision tree to validate the compound's progression from "Hit" to "Lead."
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Figure 2: Screening Cascade. A rigorous filter for potency, assay interference, and chemical
stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1378963?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

